molecular formula C26H24Cl2N2O4 B10918373 4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10918373
M. Wt: 499.4 g/mol
InChI Key: LGARKILIMACFFH-UHFFFAOYSA-N
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Description

4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a 4-chlorobenzyl group attached to the pyrazole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 3,4-dimethoxyphenyl groups: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is unique due to the presence of both 4-chlorobenzyl and 3,4-dimethoxyphenyl groups, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C26H24Cl2N2O4

Molecular Weight

499.4 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24Cl2N2O4/c1-31-20-11-7-17(13-22(20)33-3)25-24(28)26(18-8-12-21(32-2)23(14-18)34-4)30(29-25)15-16-5-9-19(27)10-6-16/h5-14H,15H2,1-4H3

InChI Key

LGARKILIMACFFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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